molecular formula C₈H₆D₄N₂O₂ B1154438 N-(2-Hydroxyethyl)nitotinamide-d4

N-(2-Hydroxyethyl)nitotinamide-d4

Cat. No.: B1154438
M. Wt: 170.2
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Hydroxyethyl)nicotinamide-d4 is a deuterated analog of N-(2-hydroxyethyl)nicotinamide, where four hydrogen atoms are replaced with deuterium. This modification is typically employed to enhance metabolic stability, reduce toxicity, or improve analytical detection in pharmacokinetic and pharmacodynamic studies. The compound combines the nicotinamide moiety—a derivative of vitamin B3—with a hydroxyethyl group, which enhances solubility and bioavailability.

Properties

Molecular Formula

C₈H₆D₄N₂O₂

Molecular Weight

170.2

Synonyms

3-(2-Hydroxyethyl)carbamoylpyridine-d4;  N-(2-Hydroxyethyl)-3-pyridinecarboxamide-d4;  N-(2-Hydroxyethyl)nicotinamide-d4;  N-Nicotinoyl-2-aminoethanol-d4;  N-Nicotinoylethanolamine-d4;  NSC 33142-d4;  SG 86-d4

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

N-(2-Hydroxyethyl)amino-Substituted Azo Dyes

Compounds such as 5-acetyl-2-[4-[N-methyl-N-(2-hydroxyethyl)amino]phenylazo]-4-methylthiazole () share the N-(2-hydroxyethyl)amino functional group. Key differences include:

  • Backbone Structure : The azo dyes feature a thiazole ring and azo linkages, whereas N-(2-Hydroxyethyl)nicotinamide-d4 incorporates a nicotinamide core.
  • Applications : Azo dyes are used for textile dyeing due to their chromophoric properties, while the nicotinamide derivative is likely tailored for biomedical applications, such as NAD+ precursor studies or deuterium-labeled drug development.
  • Solubility : The hydroxyethyl group in both compounds improves water solubility, but the nicotinamide moiety may enhance biocompatibility .

Table 1: Structural Comparison with Azo Dyes

Property N-(2-Hydroxyethyl)nicotinamide-d4 Azo Dye 1b ()
Core Structure Nicotinamide Thiazole-azo
Functional Group N-(2-hydroxyethyl) N-(2-hydroxyethyl)amino
Primary Application Biomedical research Textile dyeing
Deuterated Substituents 4×H → D None
Dodecanamide, N-(2-hydroxyethyl)

This compound () features a long alkyl chain (dodecyl) instead of the nicotinamide ring. Key contrasts include:

  • Lipophilicity : The dodecyl chain increases hydrophobicity, making it suitable for surfactant applications. In contrast, the nicotinamide backbone in N-(2-Hydroxyethyl)nicotinamide-d4 prioritizes aqueous solubility.
  • Deuterium Effects: The deuterated nicotinamide derivative benefits from isotopic labeling for metabolic tracking, whereas non-deuterated dodecanamide lacks such utility .

Comparison with Deuterated Analogs

N-Nitrosodibenzylamine-d4

This compound () shares deuterium substitution but differs structurally and functionally:

  • Analytical Utility : Both compounds leverage deuterium for mass spectrometry detection, but their applications diverge—nitrosamines are studied for environmental toxicity, while nicotinamide derivatives focus on drug metabolism .
Deuterated Ethylamino Chlorides

Compounds like 2-(N,N-Diethylamino)ethyl-d4-chloride hydrochloride () highlight isotopic effects:

  • Stability : Deuterated amines exhibit slower metabolic degradation due to the kinetic isotope effect, a property critical for extending the half-life of N-(2-Hydroxyethyl)nicotinamide-d4.
  • Spectral Shifts : Deuterium incorporation alters NMR and IR spectra, aiding in compound identification .

Table 2: Isotopic Effects in Deuterated Compounds

Property N-(2-Hydroxyethyl)nicotinamide-d4 N-Nitrosodibenzylamine-d4
Deuteration Sites Hydroxyethyl group Benzyl rings
Metabolic Stability Enhanced (kinetic isotope effect) Unreported
Detection Method LC-MS, NMR GC-MS

Functional and Application-Based Comparisons

Anti-Inflammatory Amides

Amides like 3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide () demonstrate bioactivity, with IC50 values <17 µM for anti-inflammatory effects. N-(2-Hydroxyethyl)nicotinamide-d4 may similarly target inflammatory pathways but with improved stability due to deuterium .

Dyeing Performance vs. Biomedical Utility

While azo dyes () prioritize color fastness and UV stability, the nicotinamide derivative emphasizes biocompatibility and enzymatic interactions, reflecting divergent R&D priorities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.